Cas no 130144-34-2 (10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione structure
130144-34-2 structure
Product Name:10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Numéro CAS:130144-34-2
Le MF:C22H20N2O5
Mégawatts:392.404605865479
MDL:MFCD20275548
CID:64040
PubChem ID:4014291
Update Time:2025-04-18

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione Propriétés chimiques et physiques

Nom et identifiant

    • 7-Ethyl-10-hydroxycamptothecin
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-
    • SN-38
    • 7-Ethyl-10-hydroxy-camptothecin
    • Captothecin,7-ethyl-10-hydroxy
    • SN 38
    • SN 38 lactone
    • SN-387 lactone
    • 1H-Pyrano[3,4:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • (rac)-7-Ethyl-10-Hydroxy Camptothecin
    • HMS3269N09
    • BRD-A36630025-001-02-6
    • CHEBI:94969
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL733477
    • 110714-48-2
    • LSM-6189
    • Q27166732
    • SCHEMBL13420265
    • FT-0630943
    • AKOS015900553
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • FT-0674607
    • MFCD00871873
    • E80425
    • FT-0674608
    • 130144-34-2
    • 4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
    • CHEMBL10206
    • AMY4248
    • SY013197
    • A8E798PHC2
    • DTXSID70861089
    • 7-Ethyl-10-hydroxy camptothecin, (rac)-
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (+/-)-
    • EN300-296118
    • (S)-4,11-Diethyl-4,9-dihydroxy-1H-Pyrano[3 inverted exclamation mark ,4 inverted exclamation mark :6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • STL452994
    • MDL: MFCD20275548
    • Piscine à noyau: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3
    • La clé Inchi: FJHBVJOVLFPMQE-UHFFFAOYSA-N
    • Sourire: O1C(C(CC)(C2C=C3C4C(=C(CC)C5C=C(C=CC=5N=4)O)CN3C(C=2C1)=O)O)=O

Propriétés calculées

  • Qualité précise: 392.13700
  • Masse isotopique unique: 392.13722174g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 2
  • Complexité: 820
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.4
  • Surface topologique des pôles: 100Ų

Propriétés expérimentales

  • Dense: 1.51
  • Le PSA: 101.65000
  • Le LogP: 2.34760

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-296118-1g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
1g
$299.0 2023-09-06
Enamine
EN300-296118-5g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
5g
$867.0 2023-09-06
Enamine
EN300-296118-10g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
10g
$1286.0 2023-09-06
AstaTech
E80425-0.1/G
4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
130144-34-2 95%
0.1g
$116 2023-09-18
AstaTech
E80425-0.25/G
4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
130144-34-2 95%
0.25g
$192 2023-09-18
AstaTech
E80425-1/G
4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
130144-34-2 95%
1g
$385 2023-09-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B81152-20mg
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
130144-34-2 ,HPLC≥98%
20mg
¥500.00 2023-02-28
Enamine
EN300-296118-0.05g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
0.05g
$251.0 2023-09-06
Enamine
EN300-296118-0.1g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
0.1g
$263.0 2023-09-06
Enamine
EN300-296118-0.25g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
0.25g
$275.0 2023-09-06

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione Littérature connexe

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